1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
Descripción
Propiedades
IUPAC Name |
1-(3-phenylpropyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(17-9-4-7-13-5-2-1-3-6-13)20-14-11-18-15-8-10-19-21(15)12-14/h1-3,5-6,8,10-12H,4,7,9H2,(H2,17,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDKQADCKJSMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Retrosynthetic Analysis of 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
The target compound comprises two primary subunits:
- Pyrazolo[1,5-a]pyrimidin-6-amine : The heterocyclic core requiring regioselective functionalization at position 6.
- 3-Phenylpropyl isocyanate : The urea-forming component derived from 3-phenylpropylamine.
Key synthetic challenges include:
- Regioselective introduction of the amine group at position 6 of the pyrazolo[1,5-a]pyrimidine core.
- Efficient coupling of the heterocyclic amine with 3-phenylpropyl isocyanate to form the urea linkage.
Construction of the Pyrazolo[1,5-a]pyrimidine Core
Cyclization Strategies for Core Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. For example:
- 5-Amino-3-methylpyrazole reacts with diethyl malonate under basic conditions to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
- Subsequent chlorination with phosphorus oxychloride introduces reactive sites at positions 5 and 7 (61% yield).
Table 1: Representative Cyclization Conditions and Yields
Functionalization at Position 6
Regioselective amination at position 6 is achieved through:
- Nucleophilic Aromatic Substitution :
- Direct Amination During Cyclization :
Key Reaction:
$$
\text{5,7-Dichloropyrazolo[1,5-a]pyrimidine} + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{6-Aminopyrazolo[1,5-a]pyrimidine} \quad (\text{Yield: 68\%})
$$
Synthesis of 3-Phenylpropyl Isocyanate
The urea precursor is prepared via:
Urea Bond Formation
Isocyanate Coupling Methodology
The final step involves reacting pyrazolo[1,5-a]pyrimidin-6-amine with 3-phenylpropyl isocyanate :
- Conditions : Anhydrous THF, 0°C to room temperature, 12-hour reaction.
- Workup : Precipitation in ice-water followed by column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Urea Formation Optimization
| Amine Equiv. | Isocyanate Equiv. | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1.0 | 1.2 | THF | 74% | 95% |
| 1.0 | 1.5 | DCM | 68% | 93% |
| 1.2 | 1.0 | Acetonitrile | 81% | 97% |
Structural Characterization and Validation
Challenges and Optimization Opportunities
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases like cancer, inflammation, or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Urea-Linked Pyrazolo[1,5-a]pyrimidine Derivatives
Compounds sharing the pyrazolo[1,5-a]pyrimidine-urea architecture exhibit variations in substituents that influence physicochemical properties and biological activity:
- Chlorine and methoxyethyl substituents () likely improve target affinity through steric and electronic interactions, as seen in TRK kinase inhibitors .
Pyrazolo[1,5-a]pyrimidine Derivatives with Non-Urea Linkages
Variations in the linker group highlight divergent therapeutic applications:
- Ethynyl benzamide () demonstrates selectivity for DDR1, suggesting that linker rigidity and aromaticity are critical for kinase inhibition .
- Coumarin conjugates () leverage fluorescence for imaging applications, showcasing the scaffold’s versatility beyond therapeutic use .
Kinase Inhibition
- TRK Kinase Inhibitors : Derivatives with pyrrolidinylcarbonyl and chloro groups () exhibit potent TRK inhibition, a mechanism relevant in cancer therapy .
- DDR1 Inhibitors : Ethynyl-linked benzamides () highlight the pyrazolo[1,5-a]pyrimidine core’s adaptability for targeting discoidin domain receptors .
Biochemical Research Tools
- 1-[2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethan-1-one () is used to study pyrazolo[1,5-a]pyrimidine interactions, underscoring the scaffold’s utility in mechanistic research .
Physicochemical and Structural Insights
- Molecular Weight : Urea-linked derivatives (e.g., 337.4 g/mol in ) fall within the acceptable range for drug-like molecules, suggesting favorable bioavailability .
- Solubility : Polar substituents (e.g., methoxyethyl in ) may improve aqueous solubility, whereas aromatic groups (e.g., phenylpropyl ) enhance lipid bilayer penetration .
Actividad Biológica
1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, biological evaluations, and therapeutic implications.
Structural Characteristics
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its presence in various kinase inhibitors. The molecular formula is , with a molecular weight of approximately 285.33 g/mol . The unique combination of the phenylpropyl moiety and the pyrazolo[1,5-a]pyrimidine structure positions it as a candidate for various therapeutic applications, particularly in oncology and virology.
Synthesis
The synthesis of 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the reaction of 3-phenylpropylamine with pyrazolo[1,5-a]pyrimidin-6-yl isocyanate . This reaction is performed in inert solvents such as dichloromethane or tetrahydrofuran under controlled temperature conditions. Purification is generally achieved through column chromatography.
Anticancer Properties
Research indicates that compounds related to pyrazolo[1,5-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The calculated IC50 values for these compounds suggest potent activity comparable to established anticancer agents like sorafenib .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea | A549 | 2.39 ± 0.10 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| 1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |
The mechanism of action likely involves the inhibition of specific kinases involved in tumor growth and proliferation, making it a promising candidate for further development as an anticancer agent .
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidine derivatives may possess antiviral activities. Some studies propose that these compounds can inhibit viral replication by targeting specific viral enzymes or by modulating host cellular pathways involved in viral infection processes .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives:
- In vitro Studies : A series of derivatives were evaluated for their antiproliferative activity using MTT assays across multiple cancer cell lines. Most compounds demonstrated significant activity with varying degrees of potency.
- Molecular Docking Studies : Computational studies revealed that certain derivatives bind effectively to target proteins involved in cancer progression, suggesting a rational basis for their biological activity.
Q & A
Basic: What are the optimal synthesis conditions for 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea?
Methodological Answer:
The synthesis typically involves coupling a pyrazolo[1,5-a]pyrimidin-6-amine derivative with a phenylpropyl isocyanate precursor. Key parameters include:
- Temperature Control : Reactions are often conducted under reflux (e.g., 80–100°C) to ensure completion while avoiding decomposition .
- Solvent Selection : Polar aprotic solvents like DMF or THF are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Catalysis : Use of coupling agents such as EDCI or HOBt improves urea bond formation efficiency .
Characterization via ¹H/¹³C NMR and HRMS is critical to confirm structural integrity and purity (>95%) .
Basic: How do researchers resolve contradictions in spectroscopic data during structural validation?
Methodological Answer:
Discrepancies in NMR or MS data often arise from impurities, solvent effects, or tautomerism in the pyrazolo[1,5-a]pyrimidine core. Strategies include:
- Multi-Technique Validation : Cross-verify NMR with FT-IR (e.g., carbonyl stretches at 1650–1700 cm⁻¹ for urea groups) and X-ray crystallography (if crystals are obtainable) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts to match experimental data, resolving ambiguities in tautomeric forms .
Advanced: What strategies are employed to optimize the compound's bioavailability in preclinical studies?
Methodological Answer:
Bioavailability optimization involves:
- LogP Adjustments : Introducing hydrophilic groups (e.g., carboxylates) to the phenylpropyl chain to lower LogP from >3 to 1–2, enhancing aqueous solubility .
- Metabolic Stability : In vitro microsomal assays (human/rat liver microsomes) identify metabolic hotspots (e.g., pyrimidine ring oxidation). Stabilization via fluorination or methyl group substitution reduces CYP450-mediated degradation .
- Prodrug Design : Masking the urea group with enzymatically cleavable moieties (e.g., ester prodrugs) improves membrane permeability .
Advanced: How can researchers address conflicting biological activity data across in vitro assays?
Methodological Answer:
Contradictions in IC₅₀ values or target selectivity may stem from assay conditions or off-target effects. Mitigation approaches include:
- Dose-Response Reproducibility : Validate activity in ≥3 independent assays (e.g., kinase inhibition, cell viability) using standardized protocols (e.g., ATP concentrations in kinase assays) .
- Off-Target Profiling : Utilize chemoproteomics (e.g., affinity pulldown-MS) to identify non-specific binding partners .
- Structural Analog Testing : Compare activity of derivatives (e.g., pyridazine vs. pyrimidine variants) to isolate pharmacophore contributions .
Advanced: What computational methods predict the compound's binding mode to kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., EGFR or JAK2 kinases). Key residues (e.g., hinge region Lys/Met) are prioritized for hydrogen bonding with the urea group .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. RMSD/RMSF analyses identify flexible regions impacting affinity .
- Free Energy Calculations : MM/GBSA or FEP quantify binding energies, guiding SAR for improved potency .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine powders .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced: How is the compound's selectivity profiled against related kinases or receptors?
Methodological Answer:
- Panel Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits (>50% inhibition flagged) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring thermal stabilization of the intended kinase .
- CRISPR Knockout Models : Use gene-edited cell lines (e.g., EGFR-KO) to isolate compound effects from background signaling .
Basic: What chromatographic methods ensure purity (>98%) during purification?
Methodological Answer:
- HPLC Conditions : C18 column (5 µm, 250 × 4.6 mm), gradient elution (20–80% acetonitrile in H₂O + 0.1% TFA), flow rate 1 mL/min, UV detection at 254 nm .
- Flash Chromatography : Employ silica gel (230–400 mesh) with EtOAc/hexane (3:7) for preliminary purification .
Advanced: How can structure-activity relationships (SAR) guide derivative synthesis?
Methodological Answer:
- Core Modifications : Replace the pyrazolo[1,5-a]pyrimidine with triazolo[4,3-b]pyridazine to assess impact on kinase inhibition .
- Side Chain Optimization : Vary phenylpropyl chain length (C3 vs. C4) and substituents (e.g., electron-withdrawing groups) to modulate LogD and target affinity .
- Bioisosteric Replacement : Substitute urea with thiourea or cyanoguanidine to enhance metabolic stability while retaining H-bonding capacity .
Advanced: What in vivo models evaluate the compound's pharmacokinetic (PK) profile?
Methodological Answer:
- Rodent PK Studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 h for LC-MS/MS analysis. Key parameters: t₁/₂ >4 h, oral bioavailability >20% .
- Tissue Distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in target organs (e.g., tumors) via scintillation counting .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
